1,3-dimethyl-1H-indazole-5-carboxylic acid

Cancer Immunotherapy IDO1 Inhibition Tryptophan Metabolism

1,3-Dimethyl-1H-indazole-5-carboxylic acid is a heterocyclic small molecule belonging to the indazole family, characterized by a bicyclic pyrazole-benzene fused ring system with methyl substitutions at the N1 and C3 positions and a carboxylic acid functional group at the C5 position. This specific substitution pattern defines a core pharmacophore present in several patented kinase inhibitor programs, including those targeting indoleamine 2,3-dioxygenase 1 (IDO1) and ketohexokinase (KHK).

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 1505140-03-3
Cat. No. B3391236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H-indazole-5-carboxylic acid
CAS1505140-03-3
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=C2)C(=O)O)C
InChIInChI=1S/C10H10N2O2/c1-6-8-5-7(10(13)14)3-4-9(8)12(2)11-6/h3-5H,1-2H3,(H,13,14)
InChIKeyWXWUVZHUFCCMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-indazole-5-carboxylic Acid: A Core Indazole Scaffold for IDO1 and HDAC Inhibitor Procurement


1,3-Dimethyl-1H-indazole-5-carboxylic acid is a heterocyclic small molecule belonging to the indazole family, characterized by a bicyclic pyrazole-benzene fused ring system with methyl substitutions at the N1 and C3 positions and a carboxylic acid functional group at the C5 position [1]. This specific substitution pattern defines a core pharmacophore present in several patented kinase inhibitor programs, including those targeting indoleamine 2,3-dioxygenase 1 (IDO1) and ketohexokinase (KHK) . The compound serves primarily as a key synthetic intermediate or a reference standard in medicinal chemistry campaigns, rather than an end-use active pharmaceutical ingredient [2].

Why 1,3-Dimethyl-1H-indazole-5-carboxylic Acid Cannot Be Replaced by Unsubstituted or Mono-Methyl Indazole Analogs


The 1,3-dimethyl-5-carboxylic acid substitution pattern is a critical determinant of both target engagement and off-target liability. While the unsubstituted 1H-indazole core is a validated IDO1 pharmacophore, activity data demonstrates that the specific substitution on the pyrazole ring dramatically modulates potency and selectivity. For instance, unsubstituted 1H-indazole derivatives exhibit only micromolar IDO1 inhibition (IC50 ~5.3 μM), whereas the 1,3-dimethyl-5-carboxylic acid variant shows nanomolar activity in cellular assays [1]. Furthermore, the presence of both methyl groups influences metabolic stability by blocking sites of N-demethylation and aromatic hydroxylation, which are common clearance pathways for mono-methyl and unsubstituted indazoles [2]. This structural specificity means that substituting a generic indazole-5-carboxylic acid intermediate into a synthetic route optimized for the 1,3-dimethyl derivative will likely result in altered reaction kinetics, reduced yields, and a final compound with a different pharmacological profile, making simple interchange a high-risk strategy in both discovery and process chemistry.

Quantitative Differentiation of 1,3-Dimethyl-1H-indazole-5-carboxylic Acid Against Closest Structural Analogs


IDO1 Cellular Inhibition: 1,3-Dimethyl-5-carboxylic Acid vs. Unsubstituted 1H-Indazole Core

The 1,3-dimethyl-1H-indazole-5-carboxylic acid exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in a human cellular assay. In a direct comparison, the target compound demonstrates an IC50 of 9.90 nM in human HeLa cells, which is over 500-fold more potent than the unsubstituted 1H-indazole core scaffold, which exhibits an IC50 of 5.3 μM (5,300 nM) in a recombinant enzyme assay [1][2].

Cancer Immunotherapy IDO1 Inhibition Tryptophan Metabolism

HDAC1 Inhibitory Activity: 1,3-Dimethyl-5-carboxylic Acid vs. Clinical HDAC Inhibitor Benchmark

In a semi-quantitative in vitro deacetylation assay using immuno-purified human HDAC1 complex, 1,3-dimethyl-1H-indazole-5-carboxylic acid exhibited an IC50 of 180 nM [1]. This positions the compound as a moderately potent HDAC1 inhibitor. For context, the clinically approved HDAC inhibitor Vorinostat (SAHA) has a reported IC50 of approximately 10 nM against HDAC1 in similar biochemical assays [2], while the broader class of unsubstituted indazole-5-carboxylic acids often show no significant HDAC1 inhibition (>10,000 nM) [3].

Epigenetics HDAC Inhibition Oncology

CYP3A4 Off-Target Liability: 1,3-Dimethyl-5-carboxylic Acid vs. Indazole-5-carboxylic Acid Derivatives

In a human liver microsome assay, 1,3-dimethyl-1H-indazole-5-carboxylic acid inhibits cytochrome P450 3A4 (CYP3A4) with an IC50 of 1,100 nM (1.1 μM) [1]. This is a relatively weak interaction. In contrast, more elaborated indazole-5-carboxylic acid derivatives, such as the dual cPLA2α/FAAH inhibitor 1-(3-(4-octylphenoxy)-2-oxopropyl)-1H-indazole-5-carboxylic acid, exhibit a metabolic stability of 64% remaining after incubation with rat liver microsomes, but also demonstrate potent nanomolar inhibition of their primary targets (cPLA2α IC50 = 5 nM) [2]. The moderate CYP3A4 IC50 of the 1,3-dimethyl variant suggests a lower potential for drug-drug interactions compared to highly lipophilic, high-molecular-weight indazole derivatives, which often show stronger CYP inhibition.

Drug Metabolism CYP450 Inhibition ADME-Tox

Synthetic Utility: 1,3-Dimethyl-5-carboxylic Acid as a Key Intermediate in Ketohexokinase (KHK) Inhibitor Programs

1,3-Dimethyl-1H-indazole-5-carboxylic acid is specifically claimed as an intermediate or core scaffold in patents directed towards ketohexokinase (KHK) inhibition for the treatment of metabolic disorders . This is a specific, application-driven differentiation from other indazole-5-carboxylic acid derivatives. While many indazole-5-carboxylic acids are profiled for oncology or inflammation targets (e.g., IDO1, cPLA2α), the 1,3-dimethyl substitution pattern is explicitly linked to KHK inhibitor development. In contrast, 1H-indazole-5-carboxylic acid (CAS 61700-61-6) is more commonly associated with anti-parasitic and anti-inflammatory coordination polymers, and not with KHK inhibition [1].

Metabolic Disease KHK Inhibition Fructose Metabolism

Optimal Research and Industrial Applications for 1,3-Dimethyl-1H-indazole-5-carboxylic Acid Based on Verified Differentiation


Development of Potent and Selective IDO1 Inhibitors for Immuno-Oncology

Medicinal chemistry teams focused on discovering next-generation IDO1 inhibitors should utilize 1,3-dimethyl-1H-indazole-5-carboxylic acid as a privileged starting material. Its demonstrated 9.90 nM cellular IC50 against IDO1, which is >500-fold more potent than the unsubstituted indazole core, validates the 1,3-dimethyl-5-carboxylic acid motif as a key driver of activity [1]. This compound provides a robust scaffold for further derivatization to optimize potency, selectivity over TDO and other off-targets, and in vivo pharmacokinetic properties. The moderate CYP3A4 inhibition profile (IC50 = 1.1 μM) also offers a favorable starting point for ADME optimization compared to more promiscuous indazole derivatives [2].

Chemical Probe Synthesis for Epigenetic Target Validation (HDAC1)

Researchers investigating the role of HDAC1 in disease biology can employ 1,3-dimethyl-1H-indazole-5-carboxylic acid as a template for designing chemical probes. Its confirmed HDAC1 IC50 of 180 nM provides a clear activity baseline, which is a substantial improvement over the inactivity of the broader indazole-5-carboxylic acid class [1]. This compound can serve as a starting point for structure-guided optimization to improve potency and isoform selectivity, enabling the creation of high-quality chemical probes for target validation studies in oncology and neurology.

Synthesis of Ketohexokinase (KHK) Inhibitors for Metabolic Disease Research

Given its specific citation in patents directed toward KHK inhibition (e.g., US-8822447-B2), 1,3-dimethyl-1H-indazole-5-carboxylic acid is the preferred building block for any program targeting fructose metabolism disorders, such as non-alcoholic fatty liver disease (NAFLD) or hereditary fructose intolerance [1]. Procuring this specific compound ensures alignment with the existing intellectual property landscape and allows for the efficient synthesis of analogs for SAR exploration around the KHK target, a route that is not supported by generic indazole-5-carboxylic acid intermediates.

Reference Standard for Analytical and Bioanalytical Method Development

For analytical chemistry groups supporting drug discovery programs involving indazole-based IDO1 or KHK inhibitors, 1,3-dimethyl-1H-indazole-5-carboxylic acid is an essential reference standard. Its well-defined structure and published activity data from authoritative databases like BindingDB and ChEMBL make it suitable for developing and validating HPLC, LC-MS/MS, and in vitro bioassays [1][2]. It can serve as a system suitability standard to ensure assay reproducibility when screening large compound libraries or performing metabolite identification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-dimethyl-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.